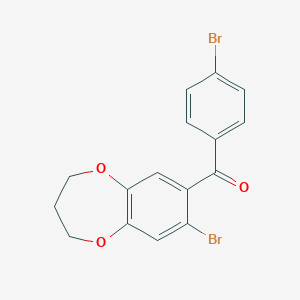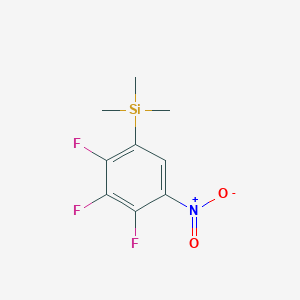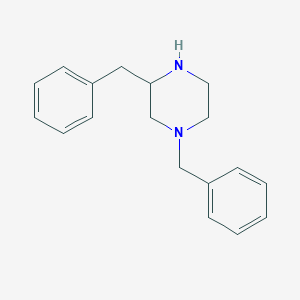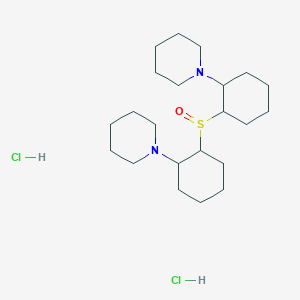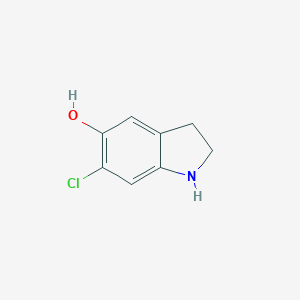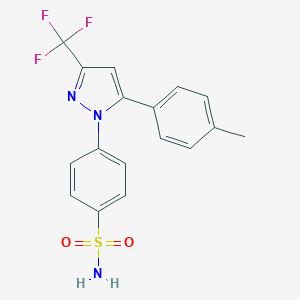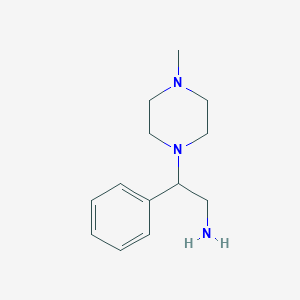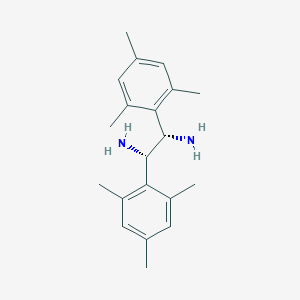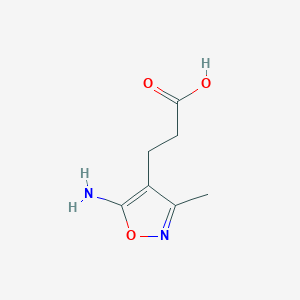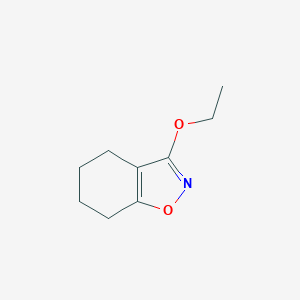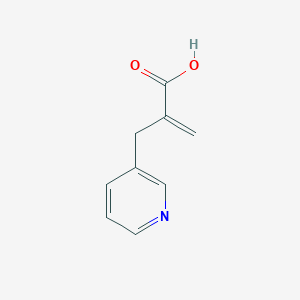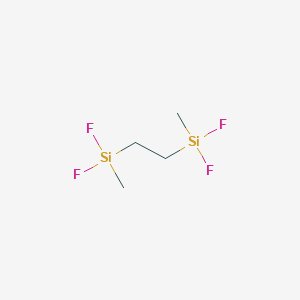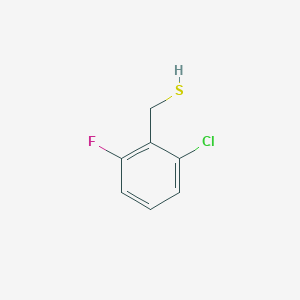
1-(2-Desoxy-b-D-ribofuranosyl)-5-Nitroindol
Übersicht
Beschreibung
5-Nitroindolyl-2′-Desoxyribosid (5-NIdR) ist ein künstliches Nukleosid, das aufgrund seiner einzigartigen Eigenschaften und möglichen therapeutischen Anwendungen große Aufmerksamkeit in der wissenschaftlichen Forschung erregt hat. Diese Verbindung ist insbesondere für ihre Fähigkeit bekannt, die Replikation von DNA-Läsionen zu hemmen, was sie zu einem wertvollen Werkzeug in der Krebsforschung und -behandlung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Nitroindolyl-2′-Desoxyribosid beinhaltet die chemische Modifikation von Indolderivaten. Der Prozess beinhaltet typischerweise die Nitrierung des Indolrings, gefolgt von einer Glykosylierung, um den Desoxyribosezucker zu binden. Die Reaktionsbedingungen erfordern oft die Verwendung von starken Säuren oder Basen und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für 5-Nitroindolyl-2′-Desoxyribosid nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für größere Chargen, die Sicherstellung der Reinheit durch Kristallisation oder Chromatographie und die Implementierung von Sicherheitsmaßnahmen zur Handhabung der reaktiven Zwischenprodukte umfassen .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Nitroindolyl-2′-Desoxyribosid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Der Indolring kann an elektrophilen Substitutionsreaktionen teilnehmen.
Glykosylierung: Die Anlagerung des Desoxyribosezuckers ist ein wichtiger Schritt bei seiner Synthese
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Salpetersäure zur Nitrierung, Glykosyldonoren zur Glykosylierung und Reduktionsmittel wie Wasserstoff oder Palladiumkatalysatoren für Reduktionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 5-Nitroindolyl-2′-Desoxyribosid, abhängig von den spezifischen Modifikationen, die am Indolring oder der Zuckerkomponente vorgenommen werden .
Wissenschaftliche Forschungsanwendungen
5-Nitroindolyl-2′-Desoxyribosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Als potenzielles Therapeutikum in Kombination mit Temozolomid zur Behandlung von Hirntumoren und Leukämie untersucht
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Pharmazeutika und biotechnologischer Werkzeuge.
Wirkmechanismus
Der Wirkmechanismus von 5-Nitroindolyl-2′-Desoxyribosid beinhaltet seine Umwandlung in das entsprechende Nukleosidtriphosphat, das dann die Replikation der geschädigten DNA hemmt. Diese Hemmung wird durch die Bindung an spezifische Stellen an DNA-Polymerasen erreicht, wodurch die Replikation von Läsionen verhindert wird, die durch Mittel wie Temozolomid verursacht werden. Dies führt zu einer verstärkten Apoptose von Krebszellen und einer verbesserten therapeutischen Wirksamkeit .
Wissenschaftliche Forschungsanwendungen
5-Nitroindolyl-2′-deoxyriboside has a wide range of applications in scientific research:
Chemistry: Used as a mechanistic probe for studying DNA polymerase activity and fidelity during replication.
Medicine: Explored as a potential therapeutic agent in combination with temozolomide for treating brain cancer and leukemia
Industry: Potential applications in the development of new pharmaceuticals and biotechnological tools.
Wirkmechanismus
Target of Action
Similar compounds have been known to target dna and rna synthesis pathways, affecting the replication and transcription processes .
Mode of Action
It’s plausible that it might interact with its targets by integrating into the dna or rna strands, thereby disrupting the normal functioning of these biological macromolecules .
Biochemical Pathways
Given its potential interaction with dna and rna, it’s likely that it affects the pathways related to dna replication, rna transcription, and protein synthesis .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It’s plausible that its integration into dna or rna strands could lead to disruptions in the normal functioning of cells, potentially leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroindolyl-2′-deoxyriboside involves the chemical modification of indole derivatives. The process typically includes nitration of the indole ring followed by glycosylation to attach the deoxyribose sugar. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for 5-Nitroindolyl-2′-deoxyriboside are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures to handle the reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitroindolyl-2′-deoxyriboside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Glycosylation: The attachment of the deoxyribose sugar is a key step in its synthesis
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, glycosyl donors for glycosylation, and reducing agents like hydrogen or palladium catalysts for reduction reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of 5-Nitroindolyl-2′-deoxyriboside, depending on the specific modifications made to the indole ring or the sugar moiety .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Nitroindazol: Eine weitere Nitroverbindung mit ähnlicher biologischer Aktivität, aber unterschiedlichen strukturellen Eigenschaften.
5-Nitroimidazol: Bekannt für seine antimikrobiellen Eigenschaften und in verschiedenen therapeutischen Anwendungen eingesetzt.
Einzigartigkeit
5-Nitroindolyl-2′-Desoxyribosid ist einzigartig aufgrund seiner spezifischen Fähigkeit, die Translesions-DNA-Synthese zu hemmen, und seiner synergistischen Wirkungen mit Temozolomid bei der Krebsbehandlung. Im Gegensatz zu anderen Nitroverbindungen hat es in präklinischen Studien vielversprechende Ergebnisse bei der Behandlung aggressiver Hirntumoren und Leukämie gezeigt .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Nitroindolyl-2′-deoxyriboside (5-NIdR) interact with its target and what are the downstream effects?
A: 5-NIdR itself does not directly interact with a specific biological target. Instead, it acts as a prodrug, meaning it is metabolized within the body to its active form, 5-nitroindolyl-2′-deoxyriboside triphosphate (5-NITP) []. 5-NITP acts as a potent inhibitor of human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) []. These TLS polymerases are responsible for replicating past DNA damage, which can be induced by chemotherapeutic agents like temozolomide []. By inhibiting TLS, 5-NIdR prevents the repair of damaged DNA, leading to increased DNA damage accumulation, cell cycle arrest at the S-phase, and ultimately, apoptosis (programmed cell death) in cancer cells [, ].
Q2: What is the mechanism behind the synergistic effect observed when 5-NIdR is combined with temozolomide in treating brain cancer?
A: Temozolomide is an alkylating agent that induces DNA damage, primarily in the form of O6-methylguanine lesions []. While this damage can be cytotoxic, tumor cells often possess mechanisms to repair these lesions, contributing to temozolomide resistance. 5-NIdR, through its active form 5-NITP, inhibits the DNA polymerases involved in bypassing these temozolomide-induced lesions during DNA replication []. This inhibition prevents the repair of damaged DNA, leading to a significant increase in DNA damage accumulation within the tumor cells []. This accumulation triggers apoptosis and enhances the cytotoxic effects of temozolomide, resulting in tumor regression as observed in preclinical models [, ].
Q3: Has 5-NIdR shown any pre-clinical efficacy in vivo?
A: Yes, studies using a murine xenograft model of glioblastoma showed that while temozolomide alone only delayed tumor growth, co-administration with 5-NIdR caused complete tumor regression []. Additionally, preliminary studies in xenograft mice models indicate that 5-NIdR, when combined with temozolomide, significantly reduces tumor size compared to either agent alone, without causing overt signs of toxicity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


